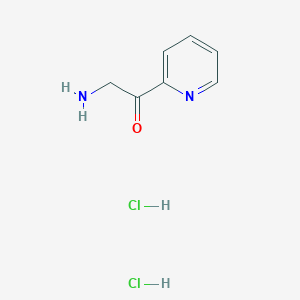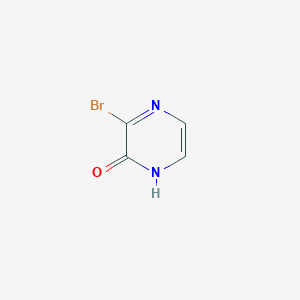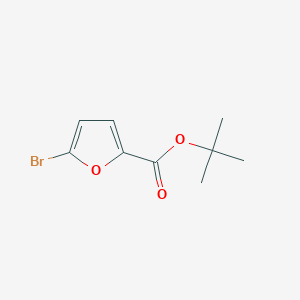
Tert-butyl 5-bromofuran-2-carboxylate
Descripción general
Descripción
Tert-butyl 5-bromofuran-2-carboxylate is a chemical compound with the molecular formula C9H11BrO3 . It is used as an intermediate in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of Tert-butyl 5-bromofuran-2-carboxylate involves several stages. In one method, 2,5-dibromofuran reacts with n-butyllithium and butyl magnesium bromide in tetrahydrofuran, hexane, and toluene at -10℃ . This is followed by a reaction with di-tert-butyl dicarbonate in the same solvents at -10℃ . The product is then treated with citric acid .Molecular Structure Analysis
The molecular structure of Tert-butyl 5-bromofuran-2-carboxylate is represented by the InChI code: 1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 . The molecular weight of the compound is 247.09 .Chemical Reactions Analysis
Tert-butyl 5-bromofuran-2-carboxylate can undergo several reactions. For example, it can react with sodium hydrogencarbonate and tetrakis (triphenylphosphine) palladium (0) in monoethylene glycol diethyl ether and water at 90℃ . This reaction yields tert-butyl 5-(3-cyano-4-fluorophenyl)furan-2-carboxylate .Physical And Chemical Properties Analysis
Tert-butyl 5-bromofuran-2-carboxylate is a compound that can exist in a liquid, solid, or semi-solid state . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Synthesis of Halomethyl Derivatives and Reactions with Nucleophilic Agents
Research by Pevzner (2003) elaborates on the synthesis of halomethyl derivatives of tert-butyl furan-2-carboxylates, including bromination and phosphorylation processes. These derivatives react with secondary amines and sodium butanethiolate to form substitution products, demonstrating the compound's versatility in chemical synthesis (Pevzner, 2003).
2. Applications in Synthesizing Highly Water-Soluble Stable Free Radicals
Marx and Rassat (2002) utilized a hetero-Cope rearrangement process involving tert-butyl furan-2-carboxylates to synthesize potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This compound is noted for its high water solubility and stability as a free radical, indicating potential applications in various chemical and biochemical research contexts (Marx & Rassat, 2002).
3. Role in Preparing Dendritic Macromolecules
A study by Pesak, Moore, and Wheat (1997) explored the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including tert-butyl 5-bromofuran-2-carboxylate. Their research highlights the transformation of these compounds into carboxylic acids, providing insights into the creation of dendritic macromolecules with diverse solubility characteristics (Pesak, Moore, & Wheat, 1997).
4. Use in Kinetic Resolution Processes
In 2003, Davies et al. discussed the application of tert-butyl 5-bromofuran-2-carboxylate in the kinetic and parallel kinetic resolutions of methyl cyclopentene carboxylate. This process efficiently produced enantiomers of methyl amino cyclopentane carboxylate, demonstrating the compound's utility in stereoselective synthesis (Davies et al., 2003).
5. Contribution to the Synthesis of Chiral Auxiliaries
Studer, Hintermann, and Seebach (1995) synthesized enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, highlighting the role of tert-butyl 5-bromofuran-2-carboxylate in creating chiral auxiliaries. Their work contributes significantly to the field of stereochemistry and the development of novel chiral compounds (Studer, Hintermann, & Seebach, 1995).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
tert-butyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAPDWITQSTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596284 | |
| Record name | tert-Butyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59862-83-8 | |
| Record name | tert-Butyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



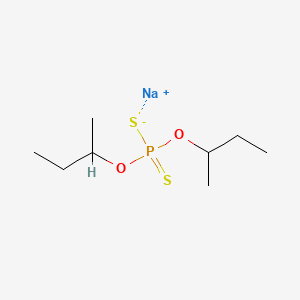
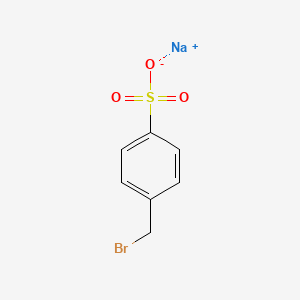
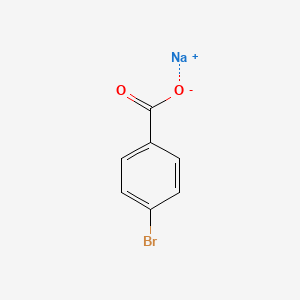
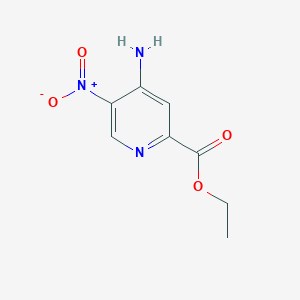
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)


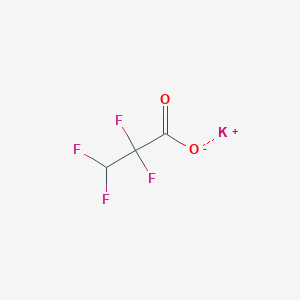

![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)


